
2-(benzyloxy)-6-bromonaphthalene
Übersicht
Beschreibung
2-(benzyloxy)-6-bromonaphthalene is a useful research compound. Its molecular formula is C17H13BrO and its molecular weight is 313.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Dioxin Formation Studies
Research has explored the formation of dioxins, particularly brominated dioxins, from the high-temperature pyrolysis of brominated hydrocarbons like 2-bromophenol. These studies are crucial in understanding the environmental impact and potential hazards of using brominated flame retardants. 2-Bromophenol pyrolysis leads to products including bromonaphthalene, which is structurally related to 2-Benzyloxy-6-bromonaphthalene, and helps in understanding the behavior of such compounds at high temperatures and their potential environmental impacts (Evans & Dellinger, 2003).
2. Synthesis of Pharmaceuticals and Chemicals
2-Benzyloxy-6-bromonaphthalene can be utilized in the synthesis of complex organic compounds. For example, it's used in the synthesis of benzoquinazolinones, which have potential applications in pharmaceuticals, showing anticancer activities. The synthesis involves several stages, including reactions with bromonaphthalene derivatives (Nowak et al., 2014).
3. Organic Synthesis Research
Studies on electrophilic cyclizations of diaryl-2,3-allenyl ethers have been conducted, leading to the formation of highly functionalized 2-bromonaphthalenes. These reactions demonstrate the potential of bromonaphthalene derivatives in organic synthesis, providing insights into the reactivity and applications of such compounds in chemical synthesis (Wang et al., 2014).
4. Antimicrobial Studies
Some derivatives of 2-Benzyloxy-6-bromonaphthalene, like 6-bromonaphthalene moiety, have been synthesized and tested for antimicrobial activities. These studies contribute to the field of medicinal chemistry, particularly in the development of new antimicrobial agents (Mayekar et al., 2010).
5. Studies on Environmental Behavior
Research on the pyrolysis and thermal degradation of brominated compounds, including bromonaphthalenes, helps in understanding their environmental behavior. This is particularly important in assessing the impact of such compounds when used as flame retardants and their potential to form hazardous byproducts (Evans & Dellinger, 2005).
Safety and Hazards
The safety information for “2-Benzyloxy-6-bromonaphthalene” includes several hazard statements: H302, H312, H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-6-phenylmethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVBDTXZESAKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348769 | |
| Record name | 2-Benzyloxy-6-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2234-45-9 | |
| Record name | 2-Benzyloxy-6-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
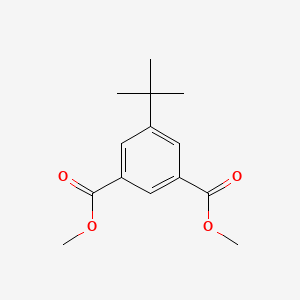
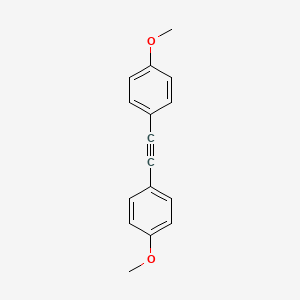
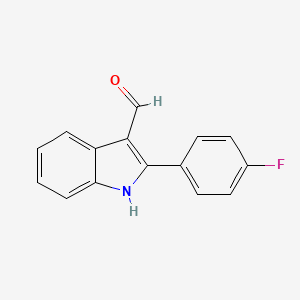

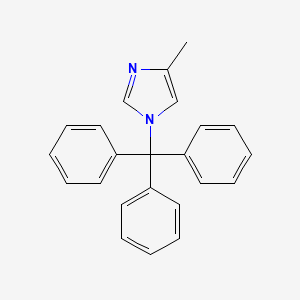
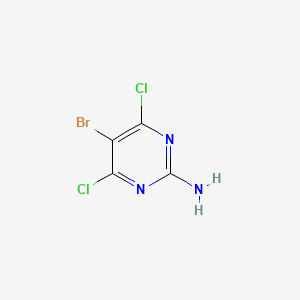
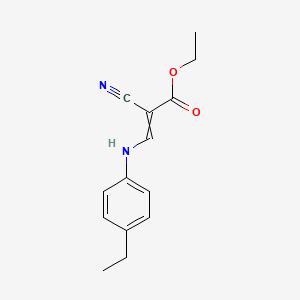
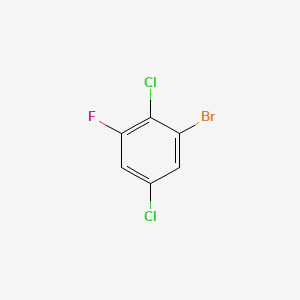
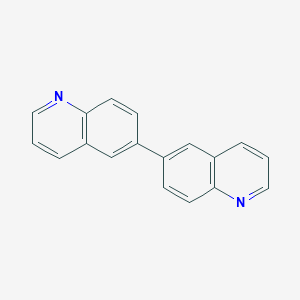
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
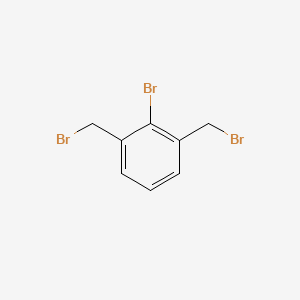

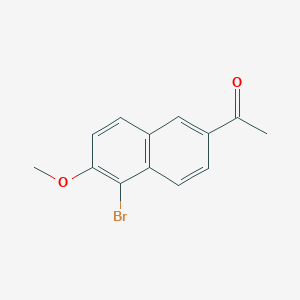
![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
